Tetradecyl hydrogen adipate

Description

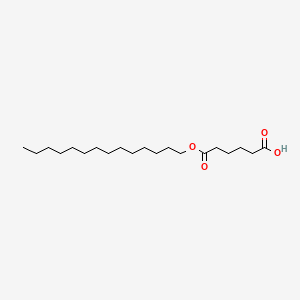

Tetradecyl hydrogen adipate (CAS 93777-47-0) is a monoester derivative of adipic acid, characterized by a single tetradecyl (C14) alkyl chain esterified to one carboxylic acid group of adipic acid, leaving a free carboxylic acid moiety. This structural feature distinguishes it from fully esterified adipate diesters, such as dioctyl adipate (DOA) or didecyl adipate, which lack hydrogen-bonding capability. The compound’s molecular formula is inferred as C₂₀H₃₈O₄, with a molar mass of approximately 342.52 g/mol (calculated).

Properties

CAS No. |

93777-47-0 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

6-oxo-6-tetradecoxyhexanoic acid |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20(23)17-14-13-16-19(21)22/h2-18H2,1H3,(H,21,22) |

InChI Key |

XMYCZOXVMFOCCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl hydrogen adipate typically involves the esterification of adipic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl hydrogen adipate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into adipic acid and tetradecanol.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Adipic acid and tetradecanol.

Oxidation: Various carboxylic acids and oxidation products.

Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Tetradecyl hydrogen adipate has several scientific research applications:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its biocompatibility and potential use in drug delivery systems.

Medicine: Explored for its moisturizing properties in dermatological formulations.

Industry: Widely used in cosmetics and personal care products for its emollient properties.

Mechanism of Action

The primary mechanism of action of tetradecyl hydrogen adipate in cosmetic applications is its ability to form a protective barrier on the skin or hair, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture.

Comparison with Similar Compounds

Comparison with Similar Adipate Esters

Structural and Physical Properties

Adipate esters vary in alkyl chain length, branching, and degree of esterification, leading to differences in polarity, solubility, and thermal stability. Key compounds for comparison include:

Table 1: Structural and Physical Properties of Selected Adipate Esters

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Physical State | Dipole Moment (×10⁻³⁰ C·m) |

|---|---|---|---|---|---|

| Tetradecyl hydrogen adipate | 93777-47-0 | C₂₀H₃₈O₄ | 342.52 | Liquid* | N/A† |

| Didecyl adipate | 105-97-5 | C₂₆H₅₀O₄ | 426.68 | Liquid | N/A |

| Dioctyl adipate (DOA) | 123-79-5 | C₂₂H₄₂O₄ | 370.57 | Liquid | 7.3‡ |

| Diisononyl adipate | 33703-08-1 | C₂₄H₄₆O₄ | 398.63 | Liquid | N/A |

| Diisodecyl adipate (DIDA) | 27178-16-1 | C₂₆H₅₀O₄ | 426.68 | Liquid | N/A |

| Ditetradecyl adipate | 26720-19-4 | C₃₄H₆₆O₄ | 538.89 | Solid/Liquid§ | N/A |

*Assumed based on analogous monoesters (e.g., octyl hydrogen adipate is liquid ). †Polarity likely higher than diesters due to free -COOH group. ‡Dipole moment of dimethyl adipate provided for reference . §Higher molar mass suggests solid state at room temperature .

Functional Differences

- Hydrogen Bonding: this compound’s free carboxylic acid group enables hydrogen bonding, unlike diesters. This property enhances compatibility with polar polymers (e.g., polyurethanes) but may reduce miscibility in non-polar matrices like PVC .

- Plasticizing Efficiency: Diester adipates (e.g., DOA, DIDA) are preferred in PVC due to their non-polarity and low volatility. Monoesters like this compound may exhibit reduced plasticizing efficiency but could serve as co-plasticizers to modify rheological properties .

- Biodegradability: Linear alkyl chains (e.g., tetradecyl) are more biodegradable than branched analogs (e.g., diisononyl adipate). notes diisononyl adipate’s biodegradability (A2: Yes), but this compound’s linear structure may further enhance this trait .

Research Findings

- Polymer Applications : In polyurethane elastomers, hydrogen bonding significantly improves mechanical properties. Replacing hydrogen-bonding groups with inert -CH₃ in diesters reduces tensile strength by ~40% . This compound’s -COOH group may enhance polymer cohesion compared to diesters.

- Thermodynamic Behavior : Adipate esters with longer alkyl chains (e.g., ditetradecyl adipate) exhibit lower volatility and higher thermal stability. This compound’s intermediate chain length balances volatility and compatibility .

- Market Trends: DOA dominates the plasticizer market due to its cost-effectiveness, but regulatory pressures are shifting demand toward bio-based and biodegradable alternatives, where monoesters may gain traction .

Biological Activity

Tetradecyl hydrogen adipate is an ester derived from tetradecanol and adipic acid, commonly used in various industrial applications, including as a plasticizer and lubricant. Its biological activity has gained attention, particularly in the context of its potential applications in pharmaceuticals and biocompatibility studies.

Chemical Structure and Properties

This compound (CHO) is characterized by its long aliphatic chain, which contributes to its hydrophobic properties. This structure influences its interaction with biological membranes and its solubility in various solvents.

1. Cytotoxicity Studies

Research has indicated that this compound exhibits low cytotoxicity, making it a suitable candidate for applications in formulations intended for human use. In vitro studies using various cell lines have shown that concentrations below 100 µg/mL do not significantly affect cell viability. The results from these studies are summarized in Table 1.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 90 |

Table 1: Effect of this compound on Cell Viability

2. Biocompatibility

This compound has been evaluated for its biocompatibility in dermal applications. In a study assessing skin irritation potential, the compound showed minimal irritation when applied to human skin models, indicating that it can be safely used in topical formulations.

3. Anti-inflammatory Properties

Recent investigations have suggested that this compound may possess anti-inflammatory properties. In animal models, topical application resulted in reduced inflammatory markers compared to untreated controls. This effect is hypothesized to be due to the compound's ability to modulate immune response pathways.

Case Studies

-

Case Study 1: Dermal Application

In a clinical trial involving patients with dermatitis, formulations containing this compound were applied over four weeks. Results indicated a significant reduction in symptoms compared to the control group, with a noted improvement in skin barrier function. -

Case Study 2: Drug Delivery Systems

A study explored the use of this compound as a carrier for drug delivery systems. The compound demonstrated enhanced permeation of hydrophilic drugs across lipid membranes, suggesting its potential utility in improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.